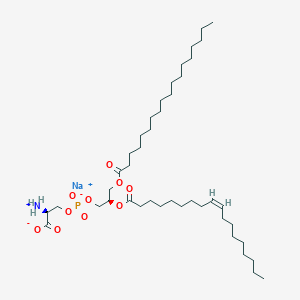
L-alpha-Phosphatidylserines, brain, porcine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylserine can be synthesized through the base-exchange reaction, where the head group of phosphatidylcholine or phosphatidylethanolamine is exchanged with serine. This reaction is catalyzed by phosphatidylserine synthase 1 and phosphatidylserine synthase 2, which are located in the endoplasmic reticulum .
Industrial Production Methods
Industrial production of phosphatidylserine typically involves extraction from natural sources, such as bovine or porcine brain tissue. The extracted phospholipids are then purified and processed to obtain high-purity phosphatidylserine .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylserine undergoes various chemical reactions, including:
Oxidation: Phosphatidylserine can be oxidized, leading to the formation of oxidized phospholipids, which play a role in cellular signaling and apoptosis.
Common Reagents and Conditions
Common reagents used in the reactions of phosphatidylserine include oxidizing agents for oxidation reactions and phospholipases for hydrolysis reactions. The conditions for these reactions typically involve physiological pH and temperature .
Major Products
The major products formed from the reactions of phosphatidylserine include oxidized phospholipids, lysophosphatidylserine, and free fatty acids .
Scientific Research Applications
Phosphatidylserine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study membrane dynamics and interactions.
Biology: Plays a role in cell signaling, apoptosis, and membrane structure.
Industry: Used in the formulation of dietary supplements aimed at improving cognitive function and memory.
Mechanism of Action
Phosphatidylserine exerts its effects through several mechanisms:
Signal Transduction: It participates in the activation of signaling proteins, such as protein kinase B (AKT) and protein kinase C (PKC), which are involved in neuronal survival and differentiation.
Neurotransmission: It modulates neurotransmitter release and synaptic function, contributing to cognitive processes.
Comparison with Similar Compounds
Phosphatidylserine can be compared with other similar phospholipids, such as:
Phosphatidylcholine: Another major phospholipid in cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Plays a role in membrane curvature and fusion.
Phosphatidylinositol: Involved in signal transduction and membrane trafficking.
Phosphatidylserine is unique due to its specific role in apoptosis and its high abundance in the brain, making it particularly important for cognitive functions and neuroprotection .
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKKMIPHGSQRX-NJZWBUMZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NNaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




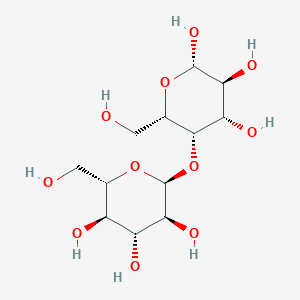


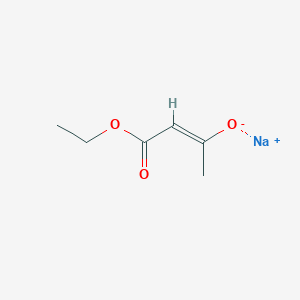
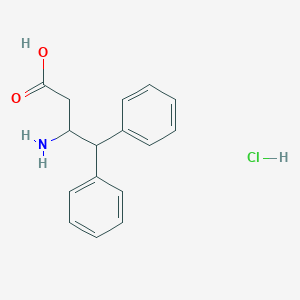
![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)
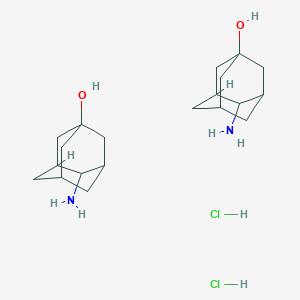
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8258953.png)
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)
